molecular formula C16H32O B14535782 3-Hexyldec-3-en-1-ol CAS No. 62444-15-9

3-Hexyldec-3-en-1-ol

Cat. No.: B14535782
CAS No.: 62444-15-9
M. Wt: 240.42 g/mol
InChI Key: ZUNVOUSZHSYSNU-UHFFFAOYSA-N
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Description

3-Hexyldec-3-en-1-ol is an organic compound with the molecular formula C16H32O. It is a long-chain aliphatic alcohol with a double bond located at the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyldec-3-en-1-ol can be achieved through several methods. One common approach involves the selective hydrogenation of 3-Hexyn-1-ol using a heterogeneous catalyst. This process requires precise control of reaction parameters such as temperature, time, and substrate-to-catalyst ratio to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize supported metal catalysts, such as palladium or copper, on various substrates like alumina. The reaction conditions are optimized to ensure efficient conversion and high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hexyldec-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides and other substituted derivatives.

Scientific Research Applications

3-Hexyldec-3-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexyldec-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    3-Hexen-1-ol: A similar compound with a shorter carbon chain and a double bond at the third carbon.

    3-Decen-1-ol: Another similar compound with a different carbon chain length.

Uniqueness

3-Hexyldec-3-en-1-ol is unique due to its specific carbon chain length and the position of the double bond. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

CAS No.

62444-15-9

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

3-hexyldec-3-en-1-ol

InChI

InChI=1S/C16H32O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h13,17H,3-12,14-15H2,1-2H3

InChI Key

ZUNVOUSZHSYSNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCCCC)CCO

Origin of Product

United States

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